Cas no 1508-46-9 (Scopine Methobromide)

Scopine Methobromide 化学的及び物理的性質
名前と識別子
-
- Scopine Methobromide
-  
- AGN-PC-004UVP
- 6exo,7exo-epoxy-3endo-hydroxy-8,8-dimethyl-nortropanium,bromide
- methylscopinium bromide
- N-methylsconinium bromide
- N-methylscopinium bromide
- N-methylscopolaminium bromide
- (1R,2R,4S,5S,7s)-7-Hydroxy-9,9-dimethyl-3-oxa-9-azoniatricyclo [3.3.1.02,4] nonane bromide
- BEA 2180 alcohol
- BEA 2180 BR
- NSC120513
- 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide
-
- インチ: 1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1
- InChIKey: IKDFZBCJDLZSNH-UHFFFAOYSA-M
- ほほえんだ: [Br-].O1C2([H])C1([H])C1([H])C([H])([H])C([H])(C([H])([H])C2([H])[N+]1(C([H])([H])[H])C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 249.03600
- どういたいしつりょう: 249.03644 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.8
- ぶんしりょう: 250.13
じっけんとくせい
- PSA: 32.76000
- LogP: -3.30150
Scopine Methobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-472781-2.5mg |
Scopine Methobromide, |
1508-46-9 | 2.5mg |
¥2407.00 | 2023-09-05 | ||
A2B Chem LLC | AE84555-10mg |
Scopine Methobromide |
1508-46-9 | 10mg |
$392.00 | 2024-04-20 | ||
A2B Chem LLC | AE84555-2.5mg |
Scopine Methobromide |
1508-46-9 | 2.5mg |
$290.00 | 2024-04-20 | ||
TRC | S199985-2.5mg |
Scopine Methobromide |
1508-46-9 | 2.5mg |
$ 176.00 | 2023-09-06 | ||
TRC | S199985-10mg |
Scopine Methobromide |
1508-46-9 | 10mg |
$ 283.00 | 2023-09-06 | ||
TRC | S199985-100mg |
Scopine Methobromide |
1508-46-9 | 100mg |
$ 2245.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-472781-2.5 mg |
Scopine Methobromide, |
1508-46-9 | 2.5 mg |
¥2,407.00 | 2023-07-10 | ||
A2B Chem LLC | AE84555-100mg |
Scopine Methobromide |
1508-46-9 | 100mg |
$2301.00 | 2024-04-20 |
Scopine Methobromide 関連文献
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
9. Book reviews
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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Scopine Methobromideに関する追加情報
Scopine Methobromide: A Comprehensive Overview
Scopine Methobromide, also known by its CAS number 1508-46-9, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique properties and potential applications in various therapeutic areas. In this article, we will delve into the characteristics, synthesis, and recent advancements associated with Scopine Methobromide, providing a detailed and up-to-date analysis.
The chemical structure of Scopine Methobromide is a derivative of scopine, which itself is a naturally occurring alkaloid. The methobromide functional group adds distinct properties to the molecule, influencing its pharmacokinetics and bioavailability. Recent studies have highlighted the importance of understanding the stereochemistry of this compound, as it plays a crucial role in determining its biological activity. Researchers have employed advanced spectroscopic techniques, such as NMR and X-ray crystallography, to elucidate the exact configuration of Scopine Methobromide, paving the way for more precise synthesis methods.
In terms of pharmacological activity, Scopine Methobromide has been investigated for its potential as a neuromuscular agent. Preclinical studies have demonstrated its ability to modulate cholinergic pathways, making it a promising candidate for treating conditions such as myasthenia gravis and other neuromuscular disorders. Moreover, recent clinical trials have explored its efficacy in alleviating symptoms associated with chronic pain syndromes. These findings underscore the versatility of Scopine Methobromide in addressing diverse therapeutic needs.
The synthesis of Scopine Methobromide has also been a focal point of recent research. Traditional methods often involved multi-step processes with low yields, but advancements in catalytic chemistry have enabled more efficient synthetic routes. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of Scopine Methobromide. Additionally, green chemistry principles have been integrated into these processes to minimize environmental impact, aligning with current sustainability goals.
Beyond its pharmacological applications, Scopine Methobromide has found utility in analytical chemistry as a chiral resolving agent. Its ability to induce enantioselectivity in chromatographic separations has made it an invaluable tool in drug discovery and quality control processes. Recent innovations in high-performance liquid chromatography (HPLC) techniques have further enhanced the application of Scopine Methobromide, enabling faster and more accurate analysis of complex mixtures.
In conclusion, Scopine Methobromide, with its CAS number 1508-46-9, stands as a testament to the progress in chemical research and development. Its diverse applications across pharmacology, analytical chemistry, and synthetic methodology highlight its significance in both academic and industrial settings. As research continues to uncover new facets of this compound, it is poised to play an even greater role in advancing healthcare solutions.
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